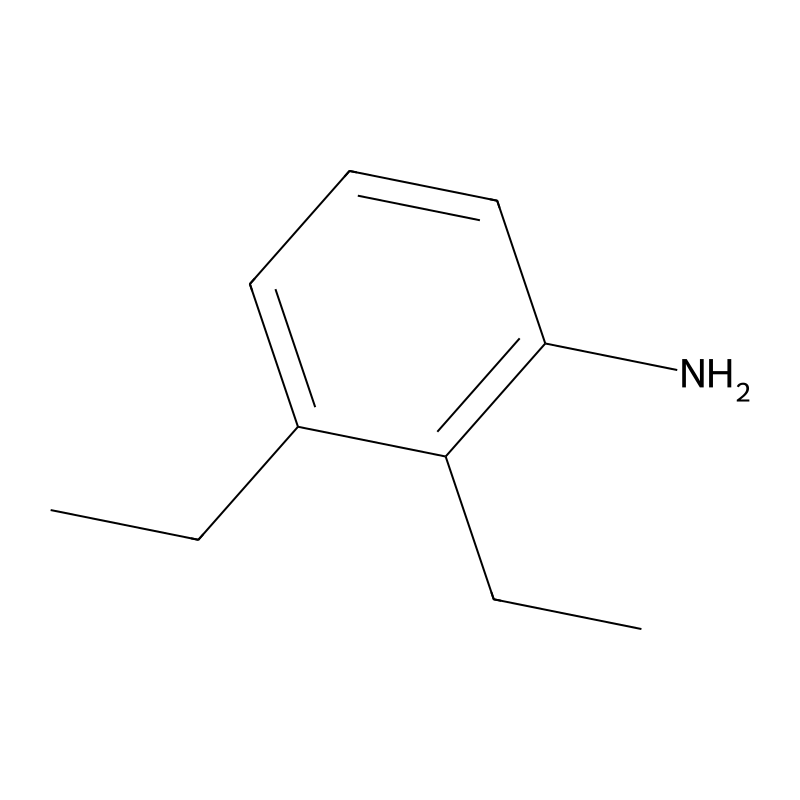

2,3-Diethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3-Diethylaniline is an organic compound with the molecular formula \text{C}__{12}\text{H}_{17}\text{N}. It is classified as a derivative of aniline, where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound typically appears as a colorless to yellow liquid with a distinct amine-like odor. Its properties include a boiling point of approximately 221-222 °C and a melting point of around 2.5 °C .

- Information on safety hazards associated with 2,3-Diethylaniline is limited.

- Aromatic amines can generally be harmful if inhaled, ingested, or absorbed through the skin [].

- It's advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for specific guidelines when available.

- Oxidation: It can react with strong oxidizing agents, resulting in the formation of nitro derivatives.

- Electrophilic Substitution: The compound undergoes electrophilic substitution reactions, which can lead to the formation of various substituted products.

- Reduction: It can be reduced to form different amine derivatives.

- Reactivity with Electrophiles: The amino group in 2,3-diethylaniline acts as an electron-donating group, making it reactive towards electrophiles .

The biological activity of 2,3-diethylaniline has been studied in various contexts. It is known to interact with xenobiotic-metabolizing enzymes, leading to the formation of reactive intermediates that may cause DNA damage and exhibit mutagenic properties. Such interactions raise concerns regarding its potential carcinogenicity when exposed to biological systems .

There are several methods for synthesizing 2,3-diethylaniline:

- Alkylation of Aniline: A common method involves the alkylation of aniline using ethylene in the presence of an acid catalyst. The reaction can be represented as:\text{C}_6\text{H}_5\text{NH}_2+2\text{C}_2\text{H}_5\text{Br}\rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)_2+2\text{HBr}

- Direct Ethylation: Another approach involves direct ethylation of aniline using ethyl halides under basic conditions .

2,3-Diethylaniline is utilized in various industrial applications:

- Dyes and Pigments: It serves as a precursor for synthesizing dyes and pigments.

- Pharmaceuticals: The compound is involved in the production of certain pharmaceutical agents.

- Agricultural Chemicals: It is used in the formulation of pesticides and herbicides .

Studies have demonstrated that 2,3-diethylaniline interacts with various biological and chemical systems. Its metabolic pathways include N-demethylation and N-oxidation, leading to potentially harmful metabolites. These interactions highlight its significance in toxicological studies and environmental assessments due to its mutagenic potential .

Several compounds are structurally similar to 2,3-diethylaniline, including:

- 2,4-Diethylaniline: Ethyl groups at the 2nd and 4th positions.

- 2,5-Diethylaniline: Ethyl groups at the 2nd and 5th positions.

- 2,6-Diethylaniline: Ethyl groups at the 2nd and 6th positions.

- 3,4-Diethylaniline: Ethyl groups at the 3rd and 4th positions.

Comparison TableCompound Structure Unique Properties 2,3-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Distinct reactivity due to ortho substitution 2,4-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Different electrophilic substitution patterns 2,5-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Unique sterics affecting reactivity 2,6-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Less steric hindrance compared to others 3,4-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Different electronic effects on reactivity

| Compound | Structure | Unique Properties |

|---|---|---|

| 2,3-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Distinct reactivity due to ortho substitution |

| 2,4-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Different electrophilic substitution patterns |

| 2,5-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Unique sterics affecting reactivity |

| 2,6-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Less steric hindrance compared to others |

| 3,4-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Different electronic effects on reactivity |

Each compound exhibits unique properties and reactivities due to variations in the positioning of ethyl groups on the benzene ring. These differences significantly influence their chemical behavior and applications in various fields .

Palladium-Catalyzed Reductive Amination Protocols

Palladium-catalyzed reductive amination represents one of the most versatile and efficient methods for synthesizing 2,3-diethylaniline [1] [2]. The palladium/carbon system demonstrates exceptional performance under optimized conditions, achieving yields up to 75% at room temperature with remarkable selectivity [3]. The mechanism proceeds through sequential imine formation and subsequent reduction, utilizing ammonium formate as an in situ hydrogen donor [3].

The optimal catalytic system employs palladium/carbon (0.1 equivalent) in a 2-propanol/water solvent mixture (9:1 volume ratio) [3]. This system demonstrates excellent mono-alkylation selectivity while minimizing di-alkylation side products to approximately 20% [3]. The reaction proceeds smoothly at room temperature with a residence time of 30 minutes, providing significant advantages over traditional high-temperature protocols [3].

Recent advances in palladium nanoparticle catalysis have expanded the scope of reductive amination protocols [2]. These dual-function catalysts enable both imine formation and hydrogenation steps, achieving yields up to 99% under optimized conditions [2]. The palladium nanoparticles demonstrate enhanced catalytic activity when activated with hydrogen at atmospheric pressure, making the process more environmentally benign [2].

Mechanistic studies reveal that the palladium center facilitates both the condensation of aldehyde with aniline to form the intermediate imine and the subsequent hydrogenation to yield the desired secondary amine [1]. The ligand environment around palladium significantly influences the selectivity and reactivity, with sterically hindered phosphine ligands promoting mono-alkylation over di-alkylation [4].

Solvent System Optimization for Yield Enhancement

Solvent selection plays a crucial role in determining reaction efficiency and selectivity in palladium-catalyzed amination protocols [1]. Systematic investigation of solvent effects reveals that aqueous alcohol mixtures provide superior performance compared to pure organic solvents [3].

The optimization study demonstrates that 2-propanol/water (9:1) represents the optimal solvent composition, achieving 75% yield of N-ethyl-2,6-diethylaniline while limiting di-alkylation to 20% [3]. Pure alcoholic solvents show significantly reduced reactivity, with ethanol and isopropanol failing to dissolve ammonium formate effectively [3]. The aqueous component facilitates dissolution of the hydrogen donor while maintaining optimal solubility of organic substrates [3].

Temperature effects on solvent performance indicate that room temperature conditions are optimal for selectivity, while elevated temperatures favor increased conversion at the expense of selectivity [4]. The relatively mild reaction conditions enable excellent functional group tolerance and minimize side reactions [4].

Advanced solvent screening methodologies utilizing continuous gradient systems have identified binary and ternary solvent mixtures that exhibit non-linear effects on reaction outcomes [5]. These studies reveal that specific solvent compositions can dramatically enhance reaction rates and selectivities through synergistic interactions [5].

Protective Group Strategies for Selective Ethylation

The selective introduction of ethyl groups onto aniline substrates requires careful consideration of protective group strategies to control regioselectivity and prevent over-alkylation. Protective group methodologies enable precise control over the substitution pattern and facilitate the synthesis of complex polyethylated aniline derivatives [6] [7].

Table 1: Protective Group Strategies for Selective Aniline Ethylation

| Protective Group Type | Stability | Removal Conditions | Selectivity | Applications |

|---|---|---|---|---|

| Acetyl (Ac) | Moderate | Basic hydrolysis | Good | Temporary protection |

| Benzyl (Bn) | High | Hydrogenolysis (Pd/C, H₂) | Excellent | Permanent protection |

| tert-Butyldimethylsilyl (TBS) | High | Fluoride (TBAF) | Excellent | Orthogonal protection |

| Trityl (Tr) | High | Acidic conditions | High | Selective primary amine protection |

| Tosyl (Ts) | Moderate | Basic conditions | Moderate | Activating group |

| Boc (tert-Butoxycarbonyl) | Moderate | Acidic conditions (TFA) | Good | Mild protection |

| Fmoc (Fluorenylmethoxycarbonyl) | Moderate | Basic conditions (piperidine) | Good | Solid-phase synthesis |

| Benzyloxycarbonyl (Cbz) | High | Hydrogenolysis (Pd/C, H₂) | Excellent | Robust protection |

The choice of protective group strategy depends on the specific substitution pattern desired and the compatibility with subsequent reaction conditions [8] [9]. For 2,3-diethylaniline synthesis, acetyl protection of the amine nitrogen enables selective ethylation at specific positions while preventing over-alkylation [7]. The acetyl group provides moderate stability under neutral conditions while being readily removable under basic hydrolysis [7].

Silicon-based protecting groups, particularly tert-butyldimethylsilyl (TBS), offer excellent stability and orthogonal removal conditions using fluoride reagents [6]. These groups are particularly valuable when multiple protection/deprotection sequences are required [8]. The TBS group demonstrates exceptional selectivity for primary amines over secondary amines, enabling selective protection in complex polyamine systems [9].

Advanced protective group strategies utilize stannylene acetal intermediates for regioselective protection [6]. This methodology enables discrimination between similar hydroxyl or amine groups based on subtle reactivity differences [6]. The approach has been successfully applied to achieve selective protection in complex molecular frameworks [10].

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a paradigm shift in 2,3-diethylaniline production, offering enhanced safety, efficiency, and scalability compared to traditional batch processes [11] [12]. Flow chemistry enables precise control over reaction parameters while facilitating rapid optimization and scale-up [13].

Continuous flow amination protocols demonstrate remarkable improvements in space-time yield and reaction efficiency [11] [14]. The technology enables safe handling of volatile reagents under elevated temperature and pressure conditions within pressurized tubular reactors [14]. Laboratory-scale demonstrations using 1 mm internal diameter coil reactors achieve complete conversion with residence times as short as 10 minutes [11].

Key Advantages of Continuous Flow Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors provides exceptional heat transfer rates, enabling precise temperature control and rapid mixing [15].

Improved Safety Profile: Small reactor volumes minimize the inventory of hazardous materials while enabling safe operation at elevated temperatures and pressures [14].

Reduced Reaction Times: Continuous flow conditions typically achieve complete conversion in 10-30 minutes compared to several hours in batch processes [11] [16].

Scalability: Linear scale-up from laboratory to production scale through numbering-up or increasing reactor dimensions [17].

Process Intensification: Integration of multiple reaction steps and purification operations in a single continuous process [18].

The implementation of packed-bed reactors with heterogeneous palladium catalysts enables efficient catalyst utilization and simplified product separation [19] [20]. These systems demonstrate stable operation for extended periods (>120 hours) with minimal catalyst deactivation [21]. The packed-bed configuration provides excellent mass transfer characteristics while maintaining low pressure drop across the reactor [22].

Advanced reactor designs incorporate oscillatory flow patterns to enhance mixing and suspend heterogeneous catalysts effectively [23] [20]. The oscillatory plug flow reactor (OFR) technology enables reliable handling of slurries and suspensions, addressing a significant technical challenge in continuous flow processing [20].

Integration of real-time analytical monitoring enables automated process control and optimization [5]. Inline spectroscopic techniques provide immediate feedback on conversion and selectivity, facilitating rapid process development and quality assurance [18].

Microfluidic reactor systems offer exceptional control over reaction conditions and enable rapid screening of reaction parameters [24]. These platforms facilitate systematic investigation of catalyst loading, temperature, and residence time effects on reaction performance [24]. The small scale enables safe exploration of potentially hazardous reaction conditions while minimizing material consumption [24].

The development of modular reactor systems enables flexible reconfiguration for different synthetic targets [25]. Switching valve technology allows rapid changes in flow paths and reaction sequences without system shutdown [25]. This approach significantly improves efficiency and enables automated screening of multiple substrates and conditions [25].